N-(2-butoxyphenyl)-4-nitrobenzamide
Description
N-(2-butoxyphenyl)-4-nitrobenzamide is a nitrobenzamide derivative characterized by a 2-butoxyphenyl group attached to the amide nitrogen and a para-nitro substituent on the benzamide ring. This compound is synthesized via the Schotten-Baumann reaction, a common method for amide bond formation between amines and acyl chlorides (e.g., 4-nitrobenzoyl chloride and 2-butoxyaniline) . Key characterization techniques include NMR, UV spectroscopy, and mass spectrometry, which confirm its molecular structure and purity . The nitro group enhances bioactivity, while the butoxy substituent influences lipophilicity and target binding .
Properties
IUPAC Name |
N-(2-butoxyphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-3-12-23-16-7-5-4-6-15(16)18-17(20)13-8-10-14(11-9-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVJZKRTBIPKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butoxyphenyl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 2-butoxyaniline to form 2-butoxy-4-nitroaniline, followed by the acylation of the resulting compound with benzoyl chloride to yield this compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like pyridine for acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-butoxyphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-butoxyphenyl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fibrotic diseases.
Industry: Utilized in the development of new materials and as a corrosion inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-butoxyphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the deposition of extracellular matrix proteins, which is crucial in the treatment of fibrotic diseases. It achieves this by targeting and modulating the activity of enzymes and proteins involved in the fibrogenic process, such as SMURF2 .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical properties of nitrobenzamides are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Impact of Nitro Group Replacement
Replacing the nitro group with other substituents drastically alters bioactivity:
- N-(3-butoxyphenyl)-3-methyl-4-aminobenzamide: Substitution of nitro with amino reduces oxidative reactivity and antimicrobial potency, highlighting the nitro group’s role in redox-mediated mechanisms .
- N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide : Retaining the nitro group but adding a benzimidazole moiety introduces antioxidant and anticancer activities, demonstrating synergistic effects between nitro and heterocyclic groups .
Data Tables
Table 1: Physical Properties of Selected Nitrobenzamides
| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | 314.34 | 3.8 |
| N-(3-chlorophenethyl)-4-nitrobenzamide | 147–149 | 304.74 | 4.2 |
| N-butyl-4-nitrobenzamide | 98–100 | 222.24 | 2.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
